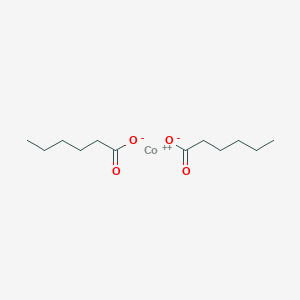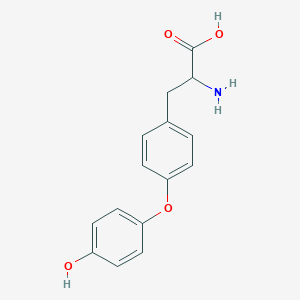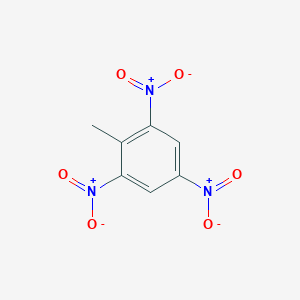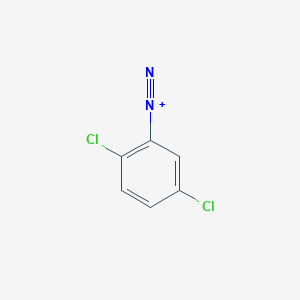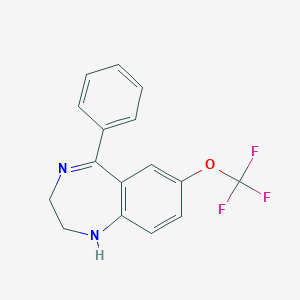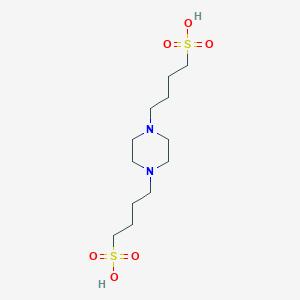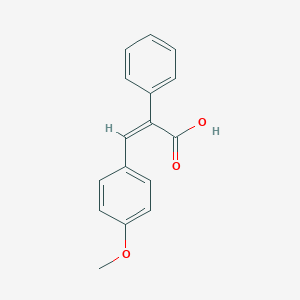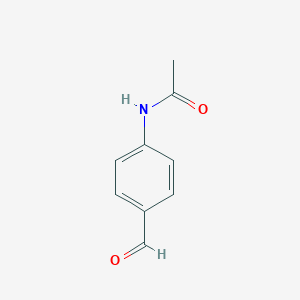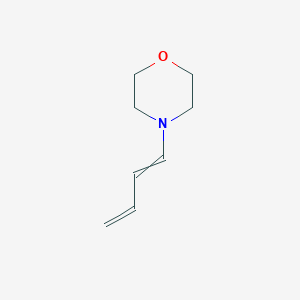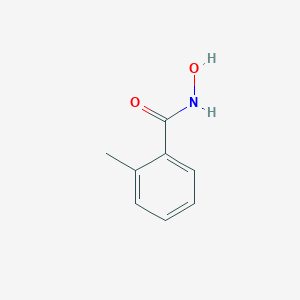
N-Hydroxy-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-methylbenzamide, also known as N-hydroxy-2-methylbenzamide (NHMB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NHMB is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is a white crystalline solid with a melting point of 123-126°C.
Mécanisme D'action
The mechanism of action of NHMB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. NHMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. Inhibition of HDACs by NHMB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
NHMB has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDACs, induction of cell cycle arrest and apoptosis, and antibacterial and antifungal activities. NHMB has also been shown to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NHMB is its ease of synthesis, making it readily available for laboratory experiments. NHMB is also relatively stable and can be stored for extended periods without degradation. However, NHMB has limited solubility in water, which can make it challenging to work with in aqueous solutions. NHMB can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
NHMB has shown significant potential for various applications, and future research is needed to further explore its potential. Some possible future directions for NHMB research include:
1. Development of NHMB-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Investigation of the mechanism of action of NHMB and its interaction with various enzymes and proteins.
3. Development of NHMB-based materials for various applications, including catalysis, sensing, and energy storage.
4. Exploration of the potential of NHMB as a natural antioxidant and anti-inflammatory agent.
5. Investigation of the potential of NHMB as a new class of antibiotics for the treatment of bacterial and fungal infections.
In conclusion, NHMB is a versatile compound that has shown significant potential for various applications in different scientific fields. Its ease of synthesis, stability, and various biochemical and physiological effects make it an attractive candidate for further research and development. Future studies on NHMB could lead to the development of new drugs, materials, and other innovative applications.
Méthodes De Synthèse
The synthesis of NHMB involves the reaction of 2-methylbenzoic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The reaction proceeds via an intermediate, which is then converted to NHMB by acidification and recrystallization.
Applications De Recherche Scientifique
NHMB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NHMB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. NHMB has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
17512-73-1 |
|---|---|
Nom du produit |
N-Hydroxy-2-methylbenzamide |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
N-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
Clé InChI |
GRPOFOWLNYANRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NO |
SMILES canonique |
CC1=CC=CC=C1C(=O)NO |
Synonymes |
Benzamide, N-hydroxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



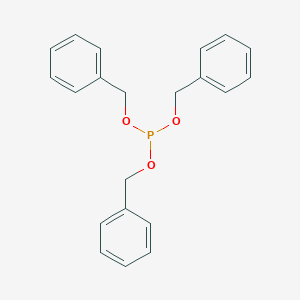
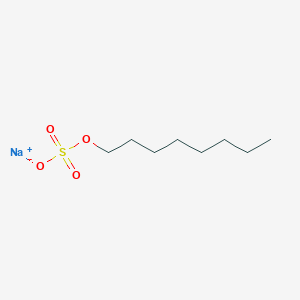
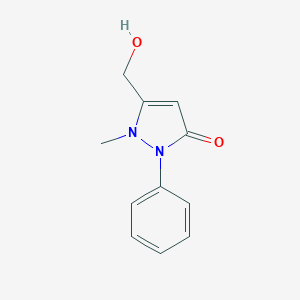
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
